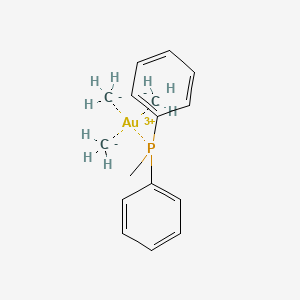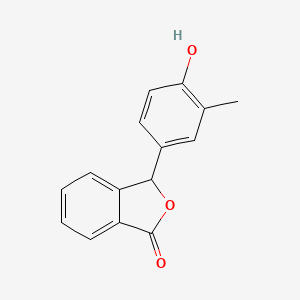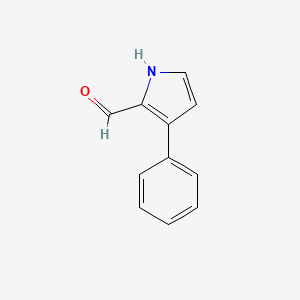
Trimethyl(methyldiphenylphosphine)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(methyldiphenylphosphine)gold is an organometallic compound with the chemical formula C16H22AuP It is a gold complex where the gold atom is coordinated to a trimethylphosphine ligand and a methyldiphenylphosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(methyldiphenylphosphine)gold typically involves the reaction of gold precursors with phosphine ligands. One common method is the reaction of gold(I) chloride (AuCl) with trimethylphosphine and methyldiphenylphosphine in an inert atmosphere. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(methyldiphenylphosphine)gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to gold(0) or gold(I) states.
Substitution: The phosphine ligands can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and mild heating.
Major Products Formed
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(0) nanoparticles or gold(I) complexes.
Substitution: New gold-phosphine complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Trimethyl(methyldiphenylphosphine)gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent for diseases such as rheumatoid arthritis and certain cancers.
Wirkmechanismus
The mechanism of action of trimethyl(methyldiphenylphosphine)gold involves its interaction with biological molecules and catalytic sites. The gold atom can coordinate with various functional groups, altering the electronic properties of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or enhance catalytic activity in chemical reactions. The phosphine ligands play a crucial role in stabilizing the gold center and facilitating these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylphosphinegold: Similar in structure but lacks the methyldiphenylphosphine ligand.
Methyldiphenylphosphinegold: Contains only the methyldiphenylphosphine ligand.
Triphenylphosphinegold: Contains triphenylphosphine ligands instead of trimethylphosphine and methyldiphenylphosphine.
Uniqueness
Trimethyl(methyldiphenylphosphine)gold is unique due to its combination of trimethylphosphine and methyldiphenylphosphine ligands, which provide distinct electronic and steric properties. This combination enhances its stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C16H22AuP |
|---|---|
Molekulargewicht |
442.29 g/mol |
IUPAC-Name |
carbanide;gold(3+);methyl(diphenyl)phosphane |
InChI |
InChI=1S/C13H13P.3CH3.Au/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3;/q;3*-1;+3 |
InChI-Schlüssel |
CAWWATNUPMLPDK-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].CP(C1=CC=CC=C1)C2=CC=CC=C2.[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)

![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)




![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)



![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)

